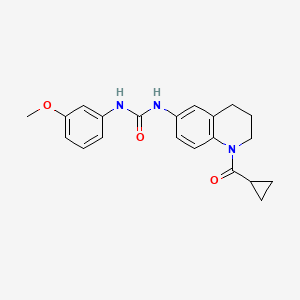
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Biginelli-type Synthesis : The compound has been involved in studies examining Biginelli-type synthesis, which is a multicomponent chemical reaction creating 3,4-dihydropyrimidin-2(1H)-ones. This synthesis process has been explored for its efficiency and potential applications in various chemical reactions (Kolosov et al., 2015).
Biological and Pharmacological Research
- Antiproliferative and Antimicrobial Activities : Novel urea and bis-urea derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their biological activities. These derivatives have shown promising results in antiproliferative screening against cancer cell lines and have exhibited antimicrobial activities (Perković et al., 2016).
Photoreactive Studies
- Photoinduced Electron Transfer : Compounds with similar structures have been used in studies investigating the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer. These studies are crucial for understanding the photoreactivity of certain chemical structures (Ikeda et al., 2003).
Synthetic Methodologies
- Construction of Isoquinolinone Skeleton : Research has been conducted on developing new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids, which is relevant to the compound (Mujde et al., 2011).
Complex Formation and Catalysis
- Coordination Compounds : Studies involving the synthesis of coordination compounds based on similar chemical structures have been explored. These compounds have been tested in enantioselective catalysis, showing potential applications in various chemical processes (Jansa et al., 2007).
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-18-6-2-5-16(13-18)22-21(26)23-17-9-10-19-15(12-17)4-3-11-24(19)20(25)14-7-8-14/h2,5-6,9-10,12-14H,3-4,7-8,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAQLRYFAVPTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

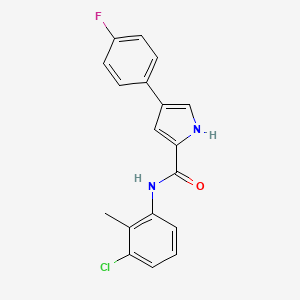
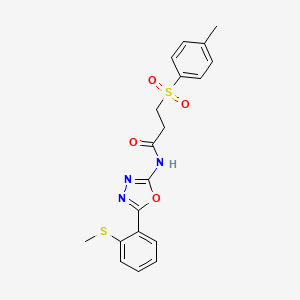
![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)
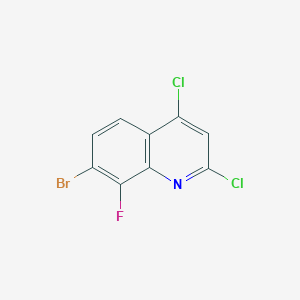
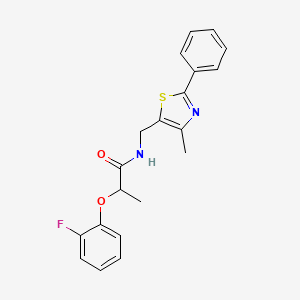
![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)
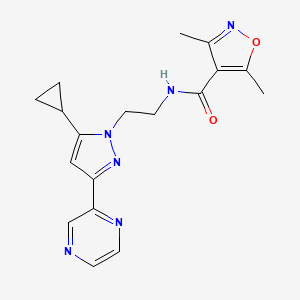
![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide](/img/structure/B2697280.png)
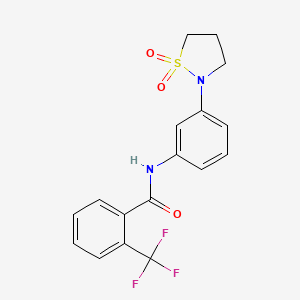
![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)
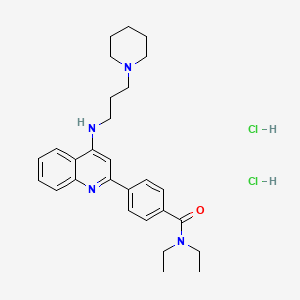
![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)